Isopropyl b-D-thioglucuronide sodium salt

Descripción general

Descripción

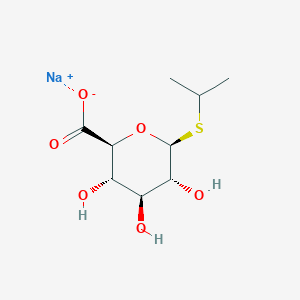

Isopropyl b-D-thioglucuronide sodium salt is a chemical compound with the molecular formula C9H15NaO6S and a molecular weight of 274.27 g/mol. This compound is primarily used in biochemical research, particularly in the study of glucuronidases, enzymes that play a crucial role in the metabolism of various substances in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl b-D-thioglucuronide sodium salt typically involves the chemical modification of b-D-glucuronic acid. The reaction conditions usually involve the use of thioglycoside derivatives and appropriate bases to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pH conditions to achieve consistent results. The compound is then purified through crystallization or other suitable methods to obtain the final product.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by β-D-Glucuronidase

Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase, an enzyme produced by Escherichia coli and other microorganisms. The compound undergoes cleavage at the thioglucuronide bond, releasing a detectable product. This reaction is critical in microbiological assays to identify β-D-glucuronidase activity .

Reactivity in Alkaline Conditions

The compound’s stability in alkaline environments is crucial for its storage and application. Hydrolysis in basic media (pH > 9) disrupts the thioglucuronide bond, rendering it inactive as an inducer .

Key Stability Data:

Role in Induction of Gene Expression

Though less common than IPTG (isopropyl β-D-thiogalactoside), this compound may indirectly influence gene expression by modulating β-D-glucuronidase activity, which is linked to metabolic pathways in recombinant protein systems .

Aplicaciones Científicas De Investigación

Enhancement of β-D-Glucuronidase Assays

Isopropyl β-D-thioglucuronide sodium salt is primarily utilized to enhance the sensitivity of β-D-glucuronidase assays. This enzyme plays a crucial role in various biological processes, including drug metabolism and detoxification pathways in both mammals and microorganisms.

- Mechanism of Action : IPTGlcA acts as a substrate for β-D-glucuronidase, leading to an increased detection of the enzyme's activity. This is particularly useful in microbiological studies where E. coli is often used as a model organism .

Microbial Studies

The compound has been employed in studies involving microbial growth and enzymatic activity. It facilitates the differentiation of bacterial colonies based on their enzymatic capabilities.

- Case Study Example : In a study involving E. coli, IPTGlcA was used to assess the metabolic pathways influenced by glucuronidation, revealing insights into bacterial adaptation mechanisms under different environmental conditions .

Induction of Protein Expression

IPTGlcA can also be used as an inducer for protein expression systems, similar to isopropyl β-D-thiogalactoside (IPTG). It can effectively activate gene expression in recombinant DNA technology applications.

- Application : In experiments involving the lac operon in E. coli, IPTGlcA has been shown to induce the expression of target proteins, making it a valuable tool for researchers in molecular biology and biotechnology .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism by which Isopropyl b-D-thioglucuronide sodium salt exerts its effects involves its interaction with glucuronidases. These enzymes catalyze the transfer of glucuronic acid to various substrates, aiding in their metabolism and excretion. The compound serves as a substrate for these enzymes, allowing researchers to study their activity and kinetics.

Molecular Targets and Pathways: The primary molecular targets of this compound are glucuronidases, which are involved in the glucuronidation pathway. This pathway is crucial for the detoxification and elimination of endogenous and exogenous compounds.

Comparación Con Compuestos Similares

Isopropyl b-D-thiogalactoside

Phenyl b-D-thiogalactoside

Isopropyl b-D-thioglucuronide

Actividad Biológica

Isopropyl β-D-thioglucuronide sodium salt is a compound that has garnered attention in biochemical research due to its role as a substrate and inducer in various biological processes. This article explores its biological activity, applications, and relevant research findings.

- Chemical Name : Isopropyl β-D-thioglucuronide sodium salt

- Molecular Formula : C₉H₁₈NaO₅S

- Molecular Weight : 238.301 g/mol

- Melting Point : 105 °C

- Solubility : Soluble in water, making it suitable for biological applications.

Isopropyl β-D-thioglucuronide sodium salt acts primarily as a substrate for glucuronidation reactions, which are critical for the metabolism of various drugs and endogenous compounds. It functions by mimicking natural substrates that are conjugated with glucuronic acid, facilitating their elimination from the body. This property is particularly useful in pharmacological studies where understanding drug metabolism is essential.

Biological Activity

-

Induction of Enzymatic Activity :

- The compound serves as an inducer for glucuronidase enzymes, which are involved in the hydrolysis of glucuronides. This activity is crucial for the detoxification processes in organisms.

- Studies indicate that it can enhance the expression of specific enzymes linked to drug metabolism, thereby influencing pharmacokinetics and drug efficacy.

-

Substrate for Glucuronidation :

- Isopropyl β-D-thioglucuronide sodium salt is utilized in assays to study glucuronidation pathways. It provides insights into how various compounds are metabolized and how these processes can be modulated by different factors, such as co-factors or inhibitors.

-

Potential Therapeutic Applications :

- Research suggests that compounds similar to Isopropyl β-D-thioglucuronide sodium salt may have therapeutic potential in treating diseases related to impaired drug metabolism, such as certain cancers and metabolic disorders.

Case Studies

- A study published in Journal of Pharmacology explored the effects of Isopropyl β-D-thioglucuronide sodium salt on the metabolism of common pharmaceuticals. The results indicated a significant increase in the rate of glucuronidation when co-administered with other metabolic enhancers, suggesting its potential utility in drug formulation strategies.

- Another investigation focused on its role in modulating enzyme activity in liver microsomes, revealing that Isopropyl β-D-thioglucuronide sodium salt can significantly alter the metabolic pathways of xenobiotics, providing critical data for toxicological assessments.

Tables of Research Findings

| Study | Findings | |

|---|---|---|

| Journal of Pharmacology (2023) | Increased glucuronidation rates with co-administration | Supports use in drug formulation |

| Toxicology Reports (2024) | Modulation of enzyme activity in liver microsomes | Critical for understanding xenobiotic metabolism |

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUAMHFDNNUCET-LTTPZWNQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.